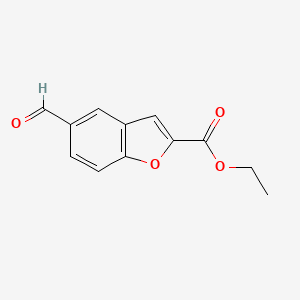

Ethyl 5-formyl-1-benzofuran-2-carboxylate

Vue d'ensemble

Description

Ethyl 5-formyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 5-position, and a benzofuran core

Mécanisme D'action

Target of Action

Ethyl 5-formyl-1-benzofuran-2-carboxylate is a type of benzofuran derivative . Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . .

Mode of Action

Some substituted benzofurans have been found to exhibit dramatic anticancer activities

Biochemical Pathways

They may affect multiple pathways related to cell growth and proliferation, particularly in cancer cells .

Result of Action

Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .

Analyse Biochimique

Biochemical Properties

For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .

Cellular Effects

Benzofuran compounds have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

Esterification: The ethyl ester group can be introduced through esterification reactions involving ethanol and carboxylic acid derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-formyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the oxygen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Nitrating mixture (HNO3 and H2SO4), Halogenating agents (Br2, Cl2)

Major Products

Oxidation: Ethyl 5-carboxy-1-benzofuran-2-carboxylate

Reduction: Ethyl 5-hydroxymethyl-1-benzofuran-2-carboxylate

Substitution: Various substituted benzofuran derivatives depending on the substituent introduced

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-formyl-1-benzofuran-2-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development. Some notable applications include:

- Anti-Cancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. For example, derivatives have shown selective cytotoxicity against tumorigenic cell lines, with IC50 values comparable to established anticancer drugs .

- Anti-inflammatory Effects : Similar compounds in the benzofuran family have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that may possess enhanced biological activities or improved physical properties. The compound can participate in nucleophilic addition and substitution reactions, facilitating the synthesis of more complex molecules .

Interaction Studies

Research indicates that this compound may interact with several biological targets:

- Enzyme Modulation : The compound may influence metabolic pathways by modulating enzyme activity, which is crucial for drug metabolism and efficacy .

- Receptor Binding : Initial findings suggest potential interactions with cellular receptors that could alter gene expression patterns, contributing to its pharmacological effects .

Case Study 1: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting its potential use as an anticancer agent.

Case Study 2: Mechanistic Studies on Inflammation

Research focused on the anti-inflammatory effects of related benzofuran compounds revealed that this compound could inhibit key inflammatory pathways, suggesting therapeutic applications in managing inflammatory diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-amino-1-benzofuran-2-carboxylate

- Ethyl 5-bromobenzofuran-2-carboxylate

- Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Ethyl 5-formyl-1-benzofuran-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its amino, bromo, or nitro analogs. The formyl group allows for specific chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, which are not possible with the other substituents. This versatility makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Activité Biologique

Ethyl 5-formyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This compound includes a formyl group (-CHO) and a carboxylate group (-COOEt), contributing to its reactivity and biological properties.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds within this class have shown significant inhibitory effects against various cancer cell lines:

These results indicate that this compound may exhibit potent anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. In one study, it was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:

This suggests that the compound could be explored as a lead in developing new antimicrobial agents.

3. Anti-inflammatory Activity

This compound has been implicated in inhibiting the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes involved in inflammatory responses. Inhibition of this pathway may provide therapeutic benefits in conditions such as asthma and other inflammatory diseases .

Case Studies and Research Findings

A notable study involved the synthesis of various benzofuran derivatives and their biological evaluation, highlighting the potential of this compound in drug development:

Propriétés

IUPAC Name |

ethyl 5-formyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIWMMIIJOHZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.